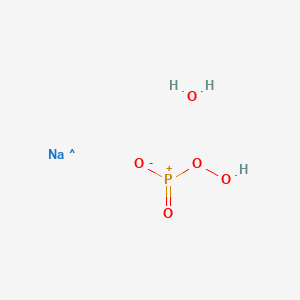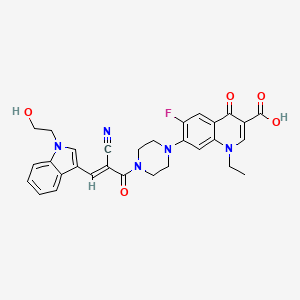
Antibacterial agent 206
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Antibacterial agent 206 is synthesized through a series of chemical reactions involving indolylacryloyl derivatives. The synthetic route typically includes the following steps:
Formation of Indolylacryloyl Intermediate: The initial step involves the reaction of indole with acryloyl chloride in the presence of a base such as triethylamine.
Cyclization: The intermediate undergoes cyclization to form the oxacin ring structure. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring consistent quality and yield. Key considerations include:
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Quality Control: Implementing stringent quality control measures to ensure the purity and efficacy of the final product.
Safety Protocols: Adhering to safety protocols to handle hazardous chemicals and prevent contamination.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 206 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing antibacterial activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can exhibit varying degrees of antibacterial activity and other properties .
Scientific Research Applications
Antibacterial agent 206 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antibacterial properties and potential to combat drug-resistant bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
Antibacterial agent 206 exerts its effects through multiple mechanisms:
Membrane Integrity Disruption: The compound disrupts the bacterial cell membrane, leading to cell lysis.
Reactive Oxygen Species Accumulation: It induces the accumulation of reactive oxygen species, causing oxidative stress and damage to bacterial cells.
DNA Replication Inhibition: The compound inhibits DNA replication, preventing bacterial proliferation
Molecular Targets and Pathways:
Cell Membrane: Targets the bacterial cell membrane, compromising its integrity.
Oxidative Stress Pathways: Induces oxidative stress by generating reactive oxygen species.
DNA Replication Machinery: Inhibits key enzymes involved in DNA replication.
Comparison with Similar Compounds
Antibacterial agent 206 can be compared with other similar compounds, such as:
Penicillin: Both compounds exhibit antibacterial activity, but this compound has a broader spectrum and is effective against drug-resistant strains.
Cephalosporins: Similar to penicillin, cephalosporins are effective against a range of bacteria, but this compound shows enhanced activity against biofilms.
Oxazolidinones: These compounds, like linezolid, are effective against Gram-positive bacteria, whereas this compound has a broader spectrum
Uniqueness:
Broad Spectrum: Effective against a wide range of bacterial strains, including multidrug-resistant ones.
Biofilm Elimination: Reduces exopolysaccharide production and eliminates biofilms, enhancing its efficacy against persistent infections.
Multiple Mechanisms: Exerts antibacterial effects through multiple mechanisms, reducing the likelihood of resistance development
Properties
Molecular Formula |
C30H28FN5O5 |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
7-[4-[(E)-2-cyano-3-[1-(2-hydroxyethyl)indol-3-yl]prop-2-enoyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C30H28FN5O5/c1-2-33-18-23(30(40)41)28(38)22-14-24(31)27(15-26(22)33)34-7-9-35(10-8-34)29(39)19(16-32)13-20-17-36(11-12-37)25-6-4-3-5-21(20)25/h3-6,13-15,17-18,37H,2,7-12H2,1H3,(H,40,41)/b19-13+ |
InChI Key |
SYDGSTNTFZHTAX-CPNJWEJPSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CCO)/C#N)F)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CCO)C#N)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


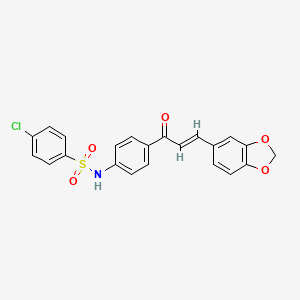
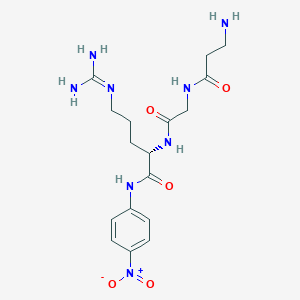
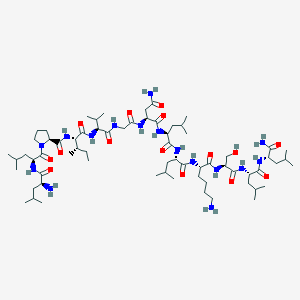
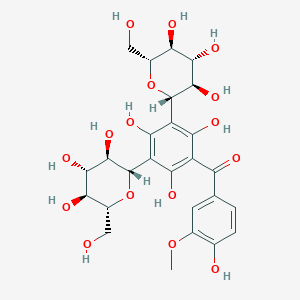
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
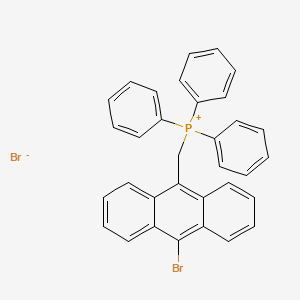
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)

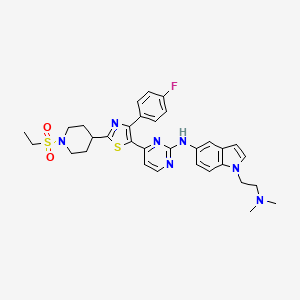

![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
